molecular formula C15H20N2O2 B7588611 (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone

(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone

Katalognummer B7588611
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: SSQAPKUMEDFDHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone, commonly known as HPIQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HPIQ is a synthetic compound that was first synthesized in 2008 and has since been studied for its potential use in treating various medical conditions.

Wirkmechanismus

HPIQ works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species. This inhibition leads to a reduction in inflammation and oxidative stress, which are associated with various diseases.
Biochemical and Physiological Effects:
Studies have shown that HPIQ has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, HPIQ has been shown to improve mitochondrial function and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using HPIQ in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities with a high degree of purity. However, one limitation is that HPIQ has not yet been extensively studied in vivo, which means that its potential therapeutic applications are not fully understood.

Zukünftige Richtungen

There are several future directions for research on HPIQ. One area of research is the potential use of HPIQ in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of HPIQ in treating cancer, as it has been shown to have anti-cancer properties. Additionally, more research is needed to fully understand the mechanism of action of HPIQ and its potential therapeutic applications.

Synthesemethoden

The synthesis of HPIQ involves the reaction of piperidine and tetrahydroisoquinoline with formaldehyde, followed by a reduction reaction to form the final product. The synthesis method has been optimized over time to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

HPIQ has been studied for its potential use in treating a variety of medical conditions. Research has shown that HPIQ has anti-inflammatory properties and can reduce the production of reactive oxygen species, which are associated with various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

IUPAC Name

(4-hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-12-6-9-17(10-7-12)15(19)14-13-4-2-1-3-11(13)5-8-16-14/h1-4,12,14,16,18H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQAPKUMEDFDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2C3=CC=CC=C3CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.